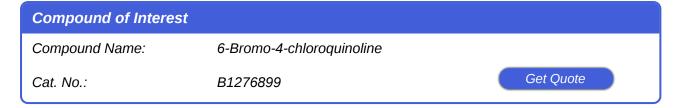


Spectroscopic and Structural Elucidation of 6-Bromo-4-chloroquinoline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-4-chloroquinoline**, a significant intermediate in the synthesis of various biologically active compounds. The unequivocal structural confirmation of such molecules is paramount in the fields of medicinal chemistry and materials science. This document outlines the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for these analyses, and a visual representation of the general spectroscopic workflow.

Spectroscopic Data

The structural characterization of **6-Bromo-4-chloroquinoline** relies on a combination of spectroscopic techniques. The following sections present the available quantitative data in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within a molecule. The following data was reported for **6-Bromo-4-chloroquinoline** in deuterated



dimethyl sulfoxide (DMSO-d6).[1]

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.87	Doublet (d)	4.5	H-2
8.32	Doublet (d)	2.0	H-5
8.03	Doublet (d)	9.0	H-8
7.99	Doublet of Doublets (dd)	9.0, 2.0	H-7
7.82	Doublet (d)	4.5	H-3

¹³C NMR (Carbon-13 NMR) Data

As of the latest literature review, experimentally determined ¹³C NMR data for **6-Bromo-4-chloroquinoline** is not readily available. Computational predictions and analysis of analogous structures can provide estimated chemical shifts, but these should be confirmed through experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.

Ion/Fragment	Calculated m/z	Observed m/z	Method
[M]+ (C ₉ H ₅ BrClN)	240.9294	240.9297	EI-HRMS
[M+H]+	-	242	ESI-MS

The high-resolution mass spectrometry (HRMS) data provides a highly accurate mass measurement, confirming the elemental composition of the molecule.[1] The electrospray ionization (ESI) data shows the protonated molecule.[1] The exact mass is also reported as 240.92939 Da.[2]



Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for quinoline derivatives and can be adapted for **6-Bromo-4-chloroquinoline**.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified 6-Bromo-4-chloroquinoline sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[1]
 - For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition:
 - Electrospray Ionization (ESI): The sample solution is introduced into the ESI source where
 it is nebulized and ionized to form gaseous ions. The mass analyzer then separates the
 ions based on their mass-to-charge ratio.
 - Electron Ionization (EI): This technique is often used for high-resolution mass
 spectrometry (HRMS). The sample is introduced into the ion source where it is bombarded

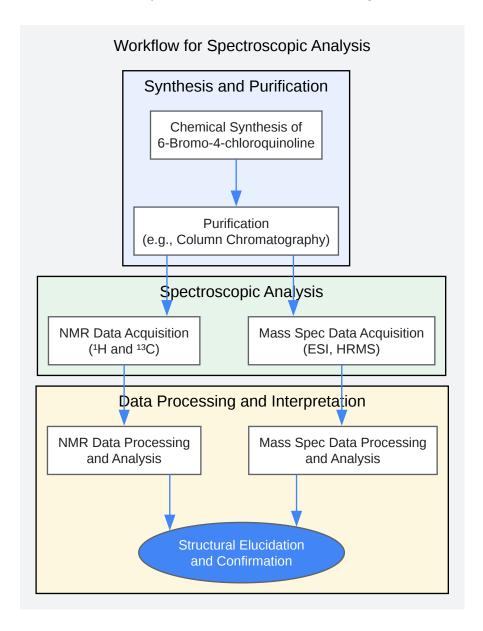


with a high-energy electron beam, causing ionization and fragmentation.

 Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any characteristic fragmentation patterns, which can provide further structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **6-Bromo-4-chloroquinoline**.



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Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and final structural confirmation.

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